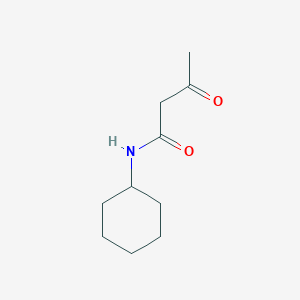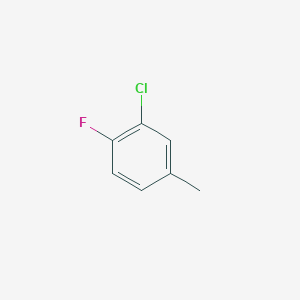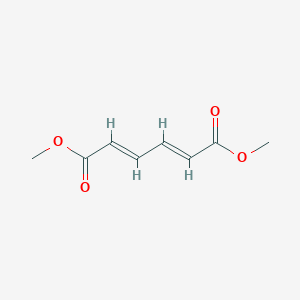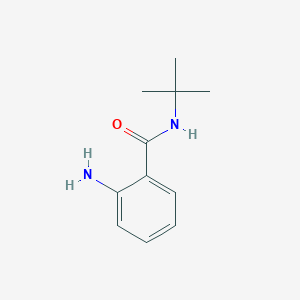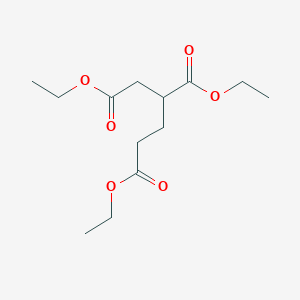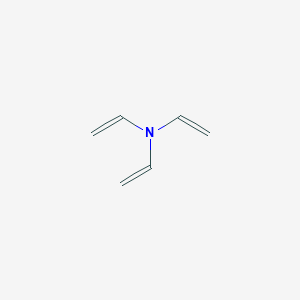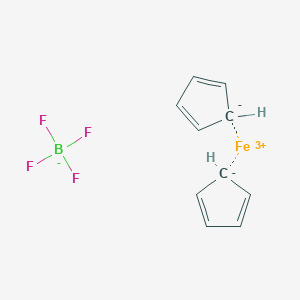
Cyclopenta-1,3-diene;iron(3+);tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related organometallic compounds often involves reactions between dienes and iron carbonyls. For instance, tetrafluoroethylene reacts with tricarbonyl(diene)iron complexes under UV irradiation to afford π-allylic iron(II) complexes. The synthesis approach could involve similar strategies, adapting conditions to incorporate tetrafluoroborate instead of other ligands or leaving groups (Bond, Lewis, & Green, 1975).
Molecular Structure Analysis
Molecular structures of iron complexes are generally determined by spectroscopic methods and X-ray crystallography. For example, a crystal structure analysis of a similar iron complex, cyclopentadienyl(1,4-dimethyl-1,4-diboracyclohexa-2,5-diene)cobalt, provides insights into the coordination environment around the metal center and the geometry of the ligand (Herberich, Hessner, Beswetherick, Howard, & Woodward, 1980).
Chemical Reactions and Properties
The chemical reactions and properties of such complexes generally involve π-allylic transformations, additions, and cyclizations. For instance, tricarbonyl(diene)iron complexes react with various ligands to form adducts through π-allylic linkages and undergo transformations that are characteristic of organometallic compounds of this nature (Green, Lewis, Daly, & Sanz, 1975).
Aplicaciones Científicas De Investigación
Cyclopentadiene is an organic compound with the formula C5H6 . It’s often abbreviated as CpH because the cyclopentadienyl anion is abbreviated as Cp− . This colorless liquid has a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction . This dimer can be restored by heating to give the monomer .
-
Organometallic Chemistry
- Cyclopentadiene and its substituted congeners have played an important role in organic chemistry since their discovery . Cyclopentadienyl and substituted cyclopentadienyl anions constitute currently a very important class of ligands for transition metal compounds .
- Cyclopentadienyl ligands in the respective metallocene complexes show usually high chemical inertness and stability . This property makes the metallocenes popular and indispensable catalysts in a plethora of organic transformations .
-
Production of Cyclopentene and its Derivatives
-
Precursor to Comonomers
- Aside from serving as a precursor to cyclopentadienyl-based catalysts, the main commercial application of cyclopentadiene is as a precursor to comonomers . Semi-hydrogenation gives cyclopentene . Diels–Alder reaction with butadiene gives ethylidene norbornene, a comonomer in the production of EPDM rubbers .
Safety And Hazards
Propiedades
IUPAC Name |
cyclopenta-1,3-diene;iron(3+);tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.BF4.Fe/c2*1-2-4-5-3-1;2-1(3,4)5;/h2*1-5H;;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUMJOPJFCQTEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BF4Fe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenta-1,3-diene;iron(3+);tetrafluoroborate | |
CAS RN |
1282-37-7 |
Source


|
| Record name | Ferrocenium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1282-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrocenium, tetrafluoroborate(1-) (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

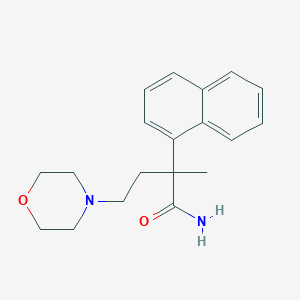
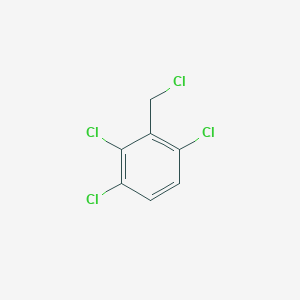
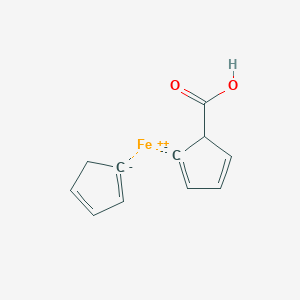
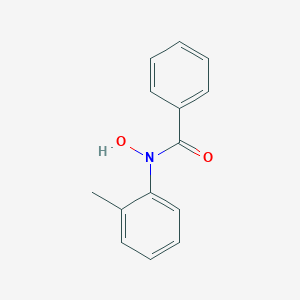
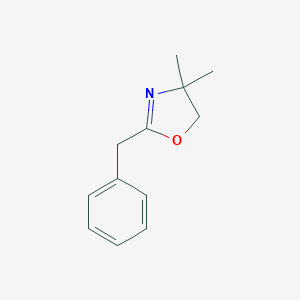
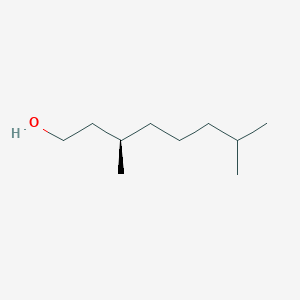
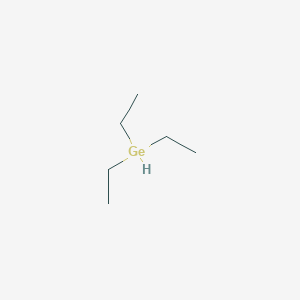
![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)
